L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine
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Overview
Description
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine is a complex peptide compound It consists of a sequence of amino acids including tryptophan, leucine, serine, proline, ornithine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for amide bond formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan leads to kynurenine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
L-Histidine, L-tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Contains similar amino acid residues but differs in sequence and structure.
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Another peptide with a similar backbone but different functional groups.
Uniqueness
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of the diaminomethylidene group on the ornithine residue. This modification can influence its chemical reactivity and biological activity, making it distinct from other similar peptides.
Properties
CAS No. |
920011-50-3 |
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Molecular Formula |
C43H71N13O9 |
Molecular Weight |
914.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C43H71N13O9/c1-25(2)21-33(54-36(58)28(46)22-26-23-50-29-12-4-3-11-27(26)29)39(61)55-34(24-57)41(63)56-20-10-16-35(56)40(62)52-31(15-9-19-49-43(47)48)37(59)51-30(13-5-7-17-44)38(60)53-32(42(64)65)14-6-8-18-45/h3-4,11-12,23,25,28,30-35,50,57H,5-10,13-22,24,44-46H2,1-2H3,(H,51,59)(H,52,62)(H,53,60)(H,54,58)(H,55,61)(H,64,65)(H4,47,48,49)/t28-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
VACGAQNOTPKOPF-NBWDCHGVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
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